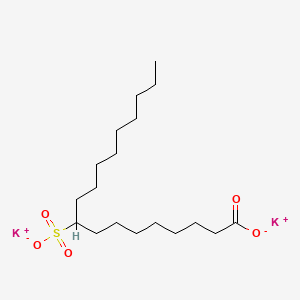
Potassium 9(or 10)-sulfostearate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium 9(or 10)-sulfostearate is a chemical compound that belongs to the class of sulfated fatty acids. It is derived from stearic acid, a long-chain fatty acid, and is characterized by the presence of a sulfate group attached to the 9th or 10th carbon atom of the stearic acid chain. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Potassium 9(or 10)-sulfostearate can be synthesized through the sulfation of stearic acid. The process involves the reaction of stearic acid with sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H) in the presence of a solvent such as chloroform or dichloromethane. The reaction is typically carried out at low temperatures to prevent decomposition of the reactants. The resulting sulfated stearic acid is then neutralized with potassium hydroxide (KOH) to form this compound.
Industrial Production Methods: In an industrial setting, the production of this compound involves continuous sulfation processes using specialized reactors. The stearic acid is fed into the reactor along with the sulfating agent, and the reaction is carefully controlled to ensure consistent product quality. The neutralization step is also optimized to achieve high yields of the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions: Potassium 9(or 10)-sulfostearate undergoes various chemical reactions, including:
Oxidation: The sulfate group can be oxidized under strong oxidative conditions, leading to the formation of sulfonic acids.
Reduction: The compound can be reduced to its corresponding alcohols under specific conditions.
Substitution: The sulfate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Potassium 9(or 10)-sulfostearate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions and processes, including emulsification and dispersion.
Biology: The compound is employed in cell culture and molecular biology experiments as a detergent to solubilize proteins and lipids.
Medicine: It is investigated for its potential use in drug delivery systems due to its ability to form micelles and enhance the solubility of hydrophobic drugs.
Industry: this compound is used in the formulation of personal care products, such as soaps and shampoos, due to its surfactant properties.
Wirkmechanismus
The mechanism of action of potassium 9(or 10)-sulfostearate is primarily based on its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing it to solubilize hydrophobic substances. This is achieved through the formation of micelles, where the hydrophobic tails of the stearic acid moieties are oriented towards the interior of the micelle, while the hydrophilic sulfate groups are exposed to the aqueous environment. This property is exploited in various applications, including drug delivery and protein solubilization.
Vergleich Mit ähnlichen Verbindungen
Sodium 9(or 10)-sulfostearate: Similar in structure but with sodium as the counterion instead of potassium.
Ammonium 9(or 10)-sulfostearate: Contains ammonium as the counterion.
Potassium lauryl sulfate: A shorter-chain analog with similar surfactant properties.
Uniqueness: Potassium 9(or 10)-sulfostearate is unique due to its specific chain length and the position of the sulfate group, which confer distinct surfactant properties. Compared to its sodium and ammonium counterparts, the potassium salt may exhibit different solubility and foaming characteristics, making it suitable for specific applications in personal care and industrial formulations.
Eigenschaften
CAS-Nummer |
67968-63-2 |
|---|---|
Molekularformel |
C18H34K2O5S |
Molekulargewicht |
440.7 g/mol |
IUPAC-Name |
dipotassium;9-sulfonatooctadecanoate |
InChI |
InChI=1S/C18H36O5S.2K/c1-2-3-4-5-6-8-11-14-17(24(21,22)23)15-12-9-7-10-13-16-18(19)20;;/h17H,2-16H2,1H3,(H,19,20)(H,21,22,23);;/q;2*+1/p-2 |
InChI-Schlüssel |
BWZXEKWABSTKSN-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCC(CCCCCCCC(=O)[O-])S(=O)(=O)[O-].[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(4-Chlorophenyl)-2-phenylethenyl]-1,3-dimethyl-1H-indene](/img/structure/B14173497.png)
![1-Butyl-2-[2-(trimethylsilyl)phenyl]-1H-benzimidazole](/img/structure/B14173507.png)
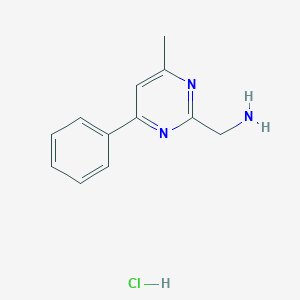
![2-chloro-4-methyl-N-{2-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B14173535.png)
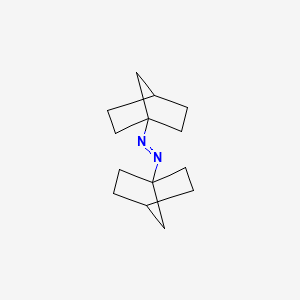
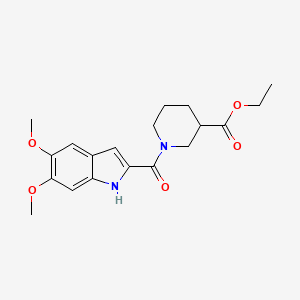
![[2-(3-fluoro-4-hydroxyphenyl)-2-hydroxyethyl]azanium;chloride](/img/structure/B14173547.png)
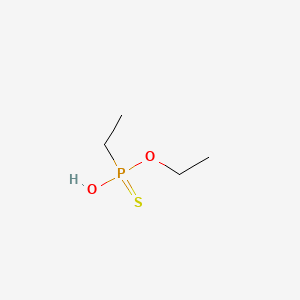
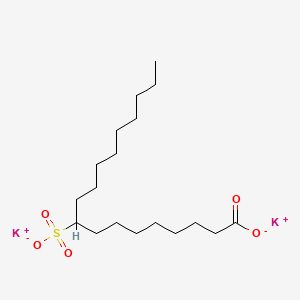
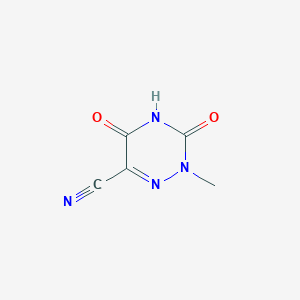
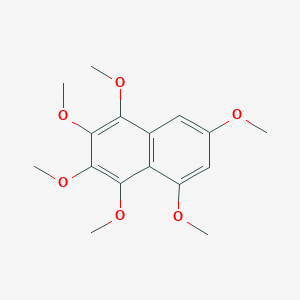
![2-[2,2-Bis(4-methylphenyl)ethenyl]-1-methyl-3-phenyl-1H-indene](/img/structure/B14173592.png)


